Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride
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Overview
Description
Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride is a spirocyclic compound that features a unique structure where a chromene ring is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spirocyclic compounds like Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride typically involves the formation of the spiro linkage through cyclization reactions. One common method is the condensation of chromene derivatives with piperidine under acidic or basic conditions. Catalysts such as palladium or other transition metals are often used to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride can undergo various chemical reactions, including:
Oxidation: The chromene moiety can be oxidized to form quinone derivatives.
Reduction: The piperidine ring can be reduced to form secondary amines.
Substitution: Both the chromene and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromene ring can yield quinone derivatives, while reduction of the piperidine ring can produce secondary amines .
Scientific Research Applications
Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders.
Industry: It is used in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or modulate receptor signaling to achieve therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-2,3’-hydropyridazine]: Another spirocyclic compound with a similar structure but different biological activities.
Spiro[chromane-2,4’-piperidine]: A closely related compound with similar pharmacological properties
Uniqueness
Spiro[2,3-dihydrochromene-4,4’-piperidine];hydrochloride is unique due to its specific spiro linkage and the presence of both chromene and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and application .
Biological Activity
Spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, focusing on antibacterial effects, potential as a G-protein-coupled receptor agonist, and other pharmacological activities.
Chemical Structure and Synthesis
The compound belongs to a class of spirocyclic compounds characterized by a unique bicyclic structure that includes a chromene and piperidine moiety. The synthesis of spiro[2,3-dihydrochromene-4,4'-piperidine] derivatives has been achieved through various methods, including cyclization reactions involving appropriate precursors and catalysts.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antibacterial Activity
Recent studies have highlighted the compound's potential as an antibacterial agent. A series of spirochromanone derivatives demonstrated significant inhibitory effects against various pathogenic bacteria. For instance, compounds derived from this scaffold showed EC50 values ranging from 0.78 μg/mL to 3.48 μg/mL against bacterial strains, indicating potent antibacterial activity .
Mechanism of Action:
- The mechanism involves disruption of bacterial membrane integrity by altering lipid composition and increasing permeability .
- Gene expression analysis revealed that these compounds interfere with fatty acid synthesis pathways in bacteria, targeting genes such as ACC and Fab family genes .
2. G-Protein-Coupled Receptor (GPCR) Agonism
Another significant aspect of the biological activity of this compound is its role as an agonist for GPR119, a GPCR implicated in glucose metabolism and insulin secretion. Research has shown that certain derivatives can effectively activate GPR119 with an EC50 value as low as 54 nM .
In Vivo Studies:
- In vivo tests using C57BL/6N mice demonstrated that one lead compound reduced glucose excursion in a dose-dependent manner during oral glucose tolerance tests at doses as low as 3 mg/kg .
3. Other Pharmacological Activities
Beyond antibacterial and GPCR activation, this compound exhibits other pharmacological properties:
- Antioxidant Activity: Some derivatives have shown potential as radical scavengers, contributing to their therapeutic profiles.
- Cytotoxicity: Preliminary studies indicate varying degrees of cytotoxicity against cancer cell lines, warranting further investigation into their anticancer potential.
Research Findings and Case Studies
A summary of key findings from various studies is presented in the table below:
Properties
IUPAC Name |
spiro[2,3-dihydrochromene-4,4'-piperidine];hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-2-4-12-11(3-1)13(7-10-15-12)5-8-14-9-6-13;/h1-4,14H,5-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIOZSBJCCEQBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCOC3=CC=CC=C23.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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